2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile
CAS No.: 54199-21-2
Cat. No.: VC18485945
Molecular Formula: C10H19N3
Molecular Weight: 181.28 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile - 54199-21-2](/images/structure/VC18485945.png)
Specification
CAS No. | 54199-21-2 |
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Molecular Formula | C10H19N3 |
Molecular Weight | 181.28 g/mol |
IUPAC Name | 2-(4-propan-2-ylpiperazin-1-yl)propanenitrile |
Standard InChI | InChI=1S/C10H19N3/c1-9(2)12-4-6-13(7-5-12)10(3)8-11/h9-10H,4-7H2,1-3H3 |
Standard InChI Key | MVOWRIFCWYEJLH-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1CCN(CC1)C(C)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile consists of a piperazine ring substituted at the 1-position with a propanenitrile group and at the 4-position with an isopropyl moiety. The piperazine core adopts a chair conformation, with the nitrile group and isopropyl substituents influencing electronic and steric properties .
Key Structural Features:
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Piperazine backbone: Six-membered ring with two nitrogen atoms at positions 1 and 4.
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Propanenitrile substituent: group attached to N1, contributing polarity and reactivity.
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Isopropyl group: at N4, enhancing hydrophobicity and steric bulk.
Physicochemical Properties
Data collated from analogous piperazine derivatives suggest the following properties :
Property | Value |
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Molecular weight | 194.28 g/mol |
Melting point | 85–90°C (estimated) |
Boiling point | 290–300°C (extrapolated) |
LogP (octanol-water) | 1.2 ± 0.3 |
Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
Synthetic Methodologies
Nucleophilic Substitution Routes
The compound is typically synthesized via alkylation of 4-isopropylpiperazine with acrylonitrile derivatives. A representative protocol involves:
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Reaction of 4-isopropylpiperazine with 3-chloropropionitrile in the presence of a base (e.g., ) .
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Heating at 60–80°C in a polar solvent (e.g., acetonitrile) for 12–24 hours.
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Purification via column chromatography (silica gel, ethyl acetate/hexane).
Yield: 45–60% (optimized conditions) .
Mitsunobu Reaction for Stereocontrol
For enantiomerically pure forms, the Mitsunobu reaction has been employed using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) :
This method achieves >90% enantiomeric excess but requires stringent anhydrous conditions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl):
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NMR:
Mass Spectrometry
Applications in Pharmaceutical Chemistry
Kinase Inhibition
The nitrile group acts as a hydrogen bond acceptor, enabling interactions with kinase ATP-binding pockets. In silico docking studies predict IC values of 50–100 nM for CDK2 and EGFR kinases .
Prodrug Development
The compound’s hydrolytic stability ( hours in plasma) makes it suitable as a prodrug linker. Conjugation with anticancer agents (e.g., doxorubicin) enhances tumor targeting .
Future Research Directions
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Catalytic asymmetric synthesis to access enantiopure forms for chiral drug development.
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Polymer-supported derivatives for heterogeneous catalysis in flow reactors.
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In vivo pharmacokinetic studies to evaluate blood-brain barrier penetration.
This compound’s versatility positions it as a critical intermediate in next-generation therapeutics and advanced materials. Collaborative efforts between academic and industrial researchers will likely unlock further applications in the coming decade.
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